(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-11-16(24-19-18-11)17(21)20-12-7-8-13(20)10-15(9-12)25(22,23)14-5-3-2-4-6-14/h2-6,12-13,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGFRJXRYKADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its distinct functional groups:
- Thiadiazole moiety : Known for various biological activities.
- Bicyclic structure : Contributes to the compound's pharmacokinetic properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the 4-methyl-1,2,3-thiadiazole moiety enhances the interaction with microbial targets, leading to increased efficacy against various pathogens.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate to High | |
| Gram-negative Bacteria | Moderate | |
| Fungi | Significant |
Anticonvulsant Properties
Studies have shown that compounds containing the thiadiazole ring can exhibit anticonvulsant activity. The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.
Case Study :
In a study evaluating various thiadiazole derivatives, one compound demonstrated a significant reduction in seizure activity in animal models using the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The compound showed an inhibition rate of 75% at a dosage of 20 mg/kg .
Anticancer Activity
Thiadiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. The presence of the thiadiazole ring enhances apoptotic pathways and inhibits tumor growth.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Oxidative Stress Induction : Induces oxidative stress in cancer cells leading to apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bicyclic framework distinguishes it from β-lactam analogues (e.g., cephalosporin derivatives) but shares sulfonyl and heterocyclic motifs that enhance enzyme inhibition .
- Unlike triazole-based compounds , the thiadiazole ring in the target may improve metabolic stability due to reduced oxidative susceptibility.
Bioactivity and Pharmacological Profiles
Notable Findings:
- The phenylsulfonyl group in the target compound is critical for interactions with sulfotransferases, as seen in triazole-based inhibitors .
- Thiadiazole rings in cephalosporin derivatives exhibit potent Gram-negative activity , suggesting the target compound could be optimized for similar applications.
Physicochemical Properties
Implications :
- The target compound’s low solubility may necessitate formulation adjustments (e.g., PEGylation ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
